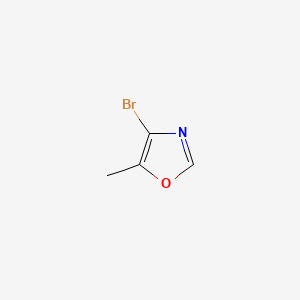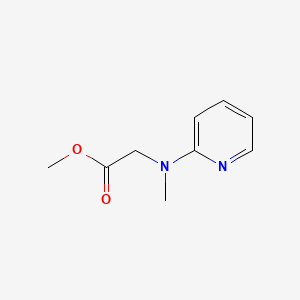
Methyl 2-(methyl(pyridin-2-yl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” is a chemical compound . It is used in various fields of research and has a wide range of applications .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” often involves pyridinium salts . These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . A high yield synthetic route for a similar compound was established using 2-nitropyridine as raw material .Molecular Structure Analysis
The molecular structure of “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” can be analyzed using X-ray crystallography . This technique can reveal characteristic torsion angles and indicate a high rotational freedom of the pyridyl group linked at C1 and C4 .Chemical Reactions Analysis
The reactivity of compounds similar to “Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has been studied . For example, in the reaction of a similar compound, an in situ transesterification was observed in the presence of EtOH and PrOH .Physical And Chemical Properties Analysis
“Methyl 2-(methyl(pyridin-2-yl)amino)acetate” has a boiling point of 103 °C/0.5 mmHg, a density of 1.119 g/mL at 25 °C, and a refractive index of n 20/D 1.506 . It is a clear liquid with a color ranging from light yellow to amber to dark green .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
Specific Scientific Field:
Medicinal chemistry and drug development involve the design, synthesis, and evaluation of compounds for therapeutic purposes.
Application Summary:
Methyl 2-(methyl(pyridin-2-yl)amino)acetate derivatives have shown promise as potential drug candidates. Researchers explore their pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and other properties . These compounds serve as building blocks for developing novel drugs.
Experimental Procedures:
The synthesis of these derivatives typically involves organic chemistry techniques. Researchers modify the imidazole ring by introducing various substituents to enhance specific properties. Key steps include:
Results and Outcomes:
Researchers evaluate the biological activities of these derivatives in vitro and in vivo. Quantitative data, such as IC50 values (concentration required for 50% inhibition), are obtained. For example, some derivatives exhibit potent antibacterial activity against specific strains, making them potential candidates for further development .
2. Polymer Chemistry
Specific Scientific Field:
Polymer chemistry involves the study of macromolecules and their properties.
Application Summary:
Methyl 2-(methyl(pyridin-2-yl)amino)acetate derivatives serve as switchable RAFT (Reversible Addition-Fragmentation Chain Transfer) agents for controlled radical polymerization. The neutral form is suitable for polymerizing vinyl esters and vinyl amides (LAMs), while the protonated form is effective for styrenes, acrylates, and methacrylates (MAMs) .
Experimental Procedures:
Results and Outcomes:
The RAFT agent facilitates controlled polymerization, leading to well-defined polymers with desired properties. Researchers analyze molecular weight distributions and other parameters to optimize the process.
Propiedades
IUPAC Name |
methyl 2-[methyl(pyridin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHRPVEMXIEQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733938 |
Source


|
| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methyl(pyridin-2-yl)amino)acetate | |
CAS RN |
1250236-70-4 |
Source


|
| Record name | Methyl N-methyl-N-pyridin-2-ylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

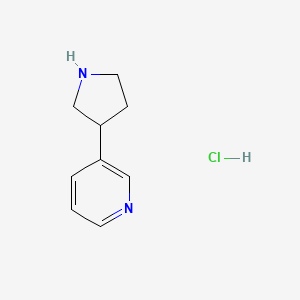
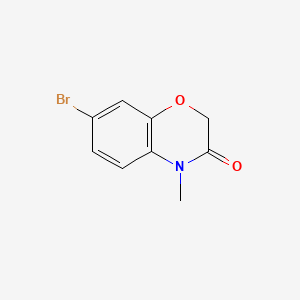
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)
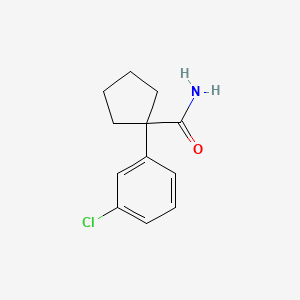
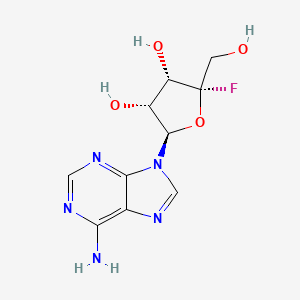
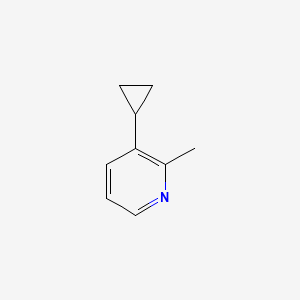

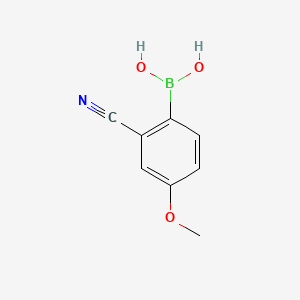

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
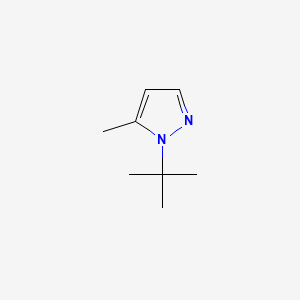

![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
